1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine

Medicinal Chemistry Physicochemical Property Profiling Chemical Building Blocks

1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (CAS 1427058-64-7) is a C12H22N2 piperidine derivative featuring a 4-amino group and an N-substituted cyclohexenylmethyl moiety. This structure distinguishes it from saturated cyclohexyl analogs by introducing an endocyclic alkene, which influences both physicochemical properties and synthetic utility.

Molecular Formula C12H22N2
Molecular Weight 194.32
CAS No. 1427058-64-7
Cat. No. B3240042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine
CAS1427058-64-7
Molecular FormulaC12H22N2
Molecular Weight194.32
Structural Identifiers
SMILESC1CCC(=CC1)CN2CCC(CC2)N
InChIInChI=1S/C12H22N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h4,12H,1-3,5-10,13H2
InChIKeyLTDOZLFWOIARHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (CAS 1427058-64-7) Technical Baseline for Procurement and Research Selection


1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine (CAS 1427058-64-7) is a C12H22N2 piperidine derivative featuring a 4-amino group and an N-substituted cyclohexenylmethyl moiety. This structure distinguishes it from saturated cyclohexyl analogs by introducing an endocyclic alkene, which influences both physicochemical properties and synthetic utility. While widely catalogued as a building block, peer-reviewed primary literature on this specific compound is notably sparse [1]. Therefore, differentiation is based primarily on its structural and physicochemical distinction from closely related, more saturated analogs, as detailed in subsequent sections.

Why 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Cannot Be Casually Substituted by Other Piperidin-4-amines


Substituting 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine with a generic 'piperidin-4-amine' derivative overlooks the specific and quantifiable impact of its N-substituent on key molecular properties. As shown in Section 3, the presence of a cyclohexenyl ring versus a cyclohexyl or cyclohexylmethyl group directly alters parameters like lipophilicity (XLogP) and molecular flexibility (Rotatable Bond Count) [1][2]. These are not trivial differences; they are critical drivers of membrane permeability, target engagement kinetics, and synthetic tractability. For a research program, procuring a less specific analog introduces unquantified variables that can confound SAR studies and downstream development.

Quantitative Differentiation of 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine from Closest Analogs: A Procurement Evidence Guide


Structural Determinants of Physicochemical Profile: Cyclohexenyl vs. Saturated Cyclohexyl Analogs

The target compound's N-(cyclohex-1-en-1-ylmethyl) substituent confers a distinct physicochemical profile compared to saturated analogs. The key differentiator is the endocyclic double bond, which increases planarity and slightly reduces molecular weight, influencing lipophilicity and molecular flexibility. Compared to its saturated counterpart, 1-(cyclohexylmethyl)piperidin-4-amine, the target compound exhibits a lower computed XLogP3-AA value, indicating reduced lipophilicity [1][2]. This is a critical parameter for optimizing ADME properties.

Medicinal Chemistry Physicochemical Property Profiling Chemical Building Blocks

Molecular Flexibility: Impact of the Methyl Linker on Conformational Entropy

The rotatable bond count is a key metric of molecular flexibility, influencing entropic penalties upon binding. The target compound possesses two rotatable bonds, compared to a single rotatable bond in the direct N-cyclohexyl analog, 1-cyclohexylpiperidin-4-amine [1][2]. This additional degree of freedom, introduced by the methylene linker, allows the cyclohexenyl ring to adopt a wider range of conformations relative to the piperidine core.

Chemical Synthesis Molecular Conformation Drug Design

Synthetic Utility: The Alkene as a Differentiating Functional Handle

The cyclohexenyl ring provides a reactive alkene functional group absent in its saturated analogs. This enables a distinct set of downstream chemical transformations for late-stage functionalization, such as epoxidation, dihydroxylation, or cross-coupling reactions. This synthetic versatility is a quantifiable advantage over 1-(cyclohexylmethyl)piperidin-4-amine, which lacks this reactive handle and is thus limited to modifications at the amine groups [1][2].

Organic Synthesis Medicinal Chemistry Building Blocks

Targeted Research and Industrial Applications for 1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine Based on Quantified Differentiation


Lead Optimization in CNS Drug Discovery: Leveraging Refined Lipophilicity

In CNS drug discovery, optimal lipophilicity is paramount for balancing blood-brain barrier penetration with metabolic stability and off-target promiscuity. The target compound's lower XLogP (Δ = -0.2) compared to its saturated analog provides a more favorable starting point for CNS programs. Medicinal chemistry teams can use this scaffold to explore SAR around a core with intrinsically better physicochemical properties, potentially reducing the need for polarity-inducing modifications later in optimization.

Chemical Biology Probe Development: Exploiting Differential Conformational Flexibility

For developing chemical probes targeting proteins with flexible or poorly defined binding pockets, a degree of ligand flexibility can be advantageous. The target compound's extra rotatable bond (+1) compared to the N-cyclohexyl analog offers a larger conformational sampling space. This increases the probability of identifying a bioactive conformation, making it a more strategic choice for initial hit finding or when probing targets where a more rigid ligand has failed.

Synthesis of Complex, Diverse Libraries: The Alkene as a Linchpin for Late-Stage Functionalization

The presence of the endocyclic alkene in the target compound is a definitive advantage for synthetic chemists tasked with generating diverse compound libraries. Unlike the fully saturated comparators, this building block can undergo a suite of alkene-specific reactions (e.g., epoxidation, metathesis, hydroboration) after the piperidine core is assembled. This allows for a 'build/couple/pair' strategy where molecular complexity is introduced at the final stage, significantly improving synthetic efficiency and library diversity.

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